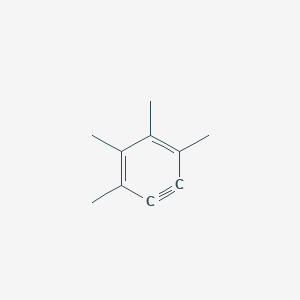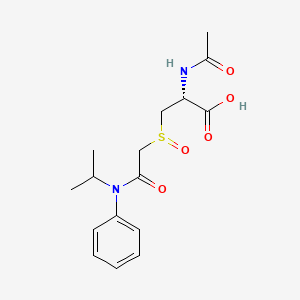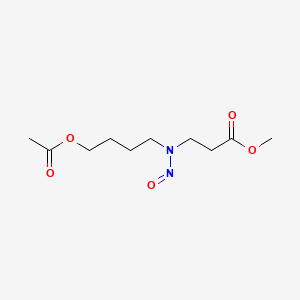
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a beta-alanine backbone, a hydroxybutyl group, a nitroso group, and a methyl ester acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE typically involves multiple steps, starting with the preparation of beta-alanine derivatives. The hydroxybutyl group can be introduced through a nucleophilic substitution reaction, while the nitroso group can be added via a nitrosation reaction. The final step involves esterification to form the methyl ester acetate.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while reduction of the nitroso group can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxybutyl group may interact with enzymes involved in metabolic pathways, while the ester moiety can undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- beta-ALANINE, N-(2-HYDROXYETHYL)-N-NITROSO-, METHYL ESTER, ACETATE
- beta-ALANINE, N-(3-HYDROXYPROPYL)-N-NITROSO-, METHYL ESTER, ACETATE
- beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, ETHYL ESTER, ACETATE
Uniqueness
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxybutyl group, in particular, differentiates it from other similar compounds and may result in unique interactions with biological targets.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
79448-03-6 |
|---|---|
Molekularformel |
C10H18N2O5 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 3-[4-acetyloxybutyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C10H18N2O5/c1-9(13)17-8-4-3-6-12(11-15)7-5-10(14)16-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
KXLRIZIEOMOUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCN(CCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

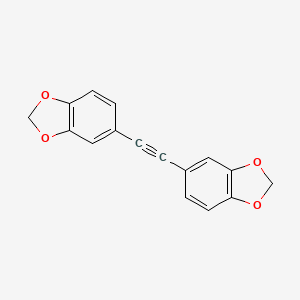
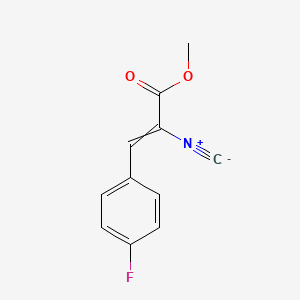
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
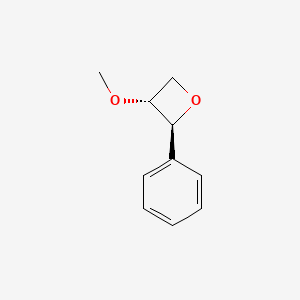
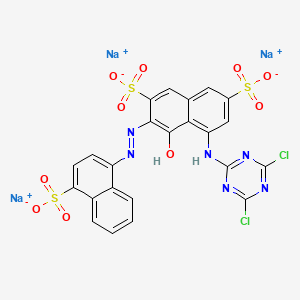
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
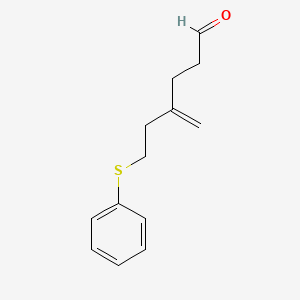
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
